molecular formula C11H9O4- B12364536 Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid, 1-methyl ester

Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid, 1-methyl ester

Cat. No.: B12364536
M. Wt: 205.19 g/mol
InChI Key: ARRJEFLYRAVFJA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxycarbonylcubanecarboxylic acid is a tertiary carboxylic acid with the empirical formula C11H10O4 and a molecular weight of 206.19 g/mol . This compound is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure. The presence of the methoxycarbonyl and carboxylic acid functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-Methoxycarbonylcubanecarboxylic acid typically involves the iododecarboxylation of cubane derivatives. One common method uses 1,3-diiodo-5,5-dimethylhydantoin (DIH) as both the reaction initiator and iodine source under irradiative conditions . This method is efficient and produces biodegradable co-products, making it environmentally friendly. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

4-Methoxycarbonylcubanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-Methoxycarbonylcubanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxycarbonylcubanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the methoxycarbonyl group can participate in nucleophilic and electrophilic reactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

4-Methoxycarbonylcubanecarboxylic acid is unique due to its cubane core and the presence of both methoxycarbonyl and carboxylic acid groups. Similar compounds include:

Properties

Molecular Formula

C11H9O4-

Molecular Weight

205.19 g/mol

IUPAC Name

4-methoxycarbonylcubane-1-carboxylate

InChI

InChI=1S/C11H10O4/c1-15-9(14)11-5-2-6(11)4-7(11)3(5)10(2,4)8(12)13/h2-7H,1H3,(H,12,13)/p-1

InChI Key

ARRJEFLYRAVFJA-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.